tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate
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Overview
Description
It is characterized by its unique structure, which includes a piperidine ring substituted with a chloropyridazine moiety and a tert-butyl ester group.
Preparation Methods
The synthesis of tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate typically involves the reaction of 6-chloropyridazine with piperidine-3-carboxylic acid, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Chemical Reactions Analysis
Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloropyridazine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridazine ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific sites on target proteins, thereby altering their activity .
Comparison with Similar Compounds
Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}piperidine-1-carboxylate: This compound has a similar structure but includes a methylamino group instead of a direct bond to the piperidine ring.
Tert-butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate: This compound differs in the position of the chloropyridazine substitution on the piperidine ring.
Properties
CAS No. |
2757999-87-2 |
---|---|
Molecular Formula |
C14H20ClN3O2 |
Molecular Weight |
297.8 |
Purity |
95 |
Origin of Product |
United States |
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